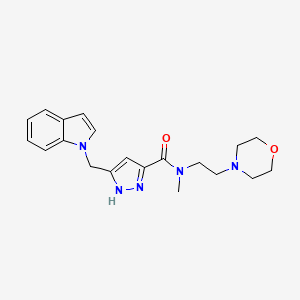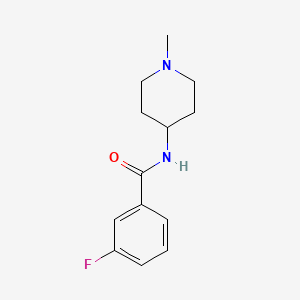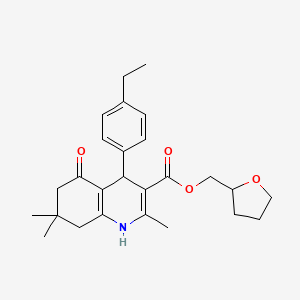
5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines an indole moiety with a pyrazole ring, and a morpholine group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyrazole Ring Formation: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Morpholine Introduction: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Coupling: The final step involves coupling the indole, pyrazole, and morpholine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, RNH2)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, such as G protein-coupled receptors (GPCRs) or ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)-indol-1-yl]methanone
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)acetamide
Uniqueness
5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of an indole, pyrazole, and morpholine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-N-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23(8-9-24-10-12-27-13-11-24)20(26)18-14-17(21-22-18)15-25-7-6-16-4-2-3-5-19(16)25/h2-7,14H,8-13,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJXNLDJIDZOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCOCC1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-bromophenyl)-2,5-dioxoazolidin-3-ylthio]-N-phenylacetamide](/img/structure/B4948996.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]butanamide](/img/structure/B4949010.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B4949036.png)
![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(piperidin-1-yl)quinoline-5,6-dione](/img/structure/B4949043.png)
![Ethyl 1-[(5-bromofuran-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B4949054.png)
![2-[2-bromo-4-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)


![2-methoxy-5-phenyl-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]aniline](/img/structure/B4949078.png)
